molecular formula C₁₂H₁₃D₄NO₂ B1154002 4-Amino-1-pentanol-d4 Benzyl Ether

4-Amino-1-pentanol-d4 Benzyl Ether

Cat. No.: B1154002
M. Wt: 211.29
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-1-pentanol-d4 Benzyl Ether is a strategically important deuterated intermediate in synthetic organic chemistry, primarily serving as a key precursor in the synthesis of Hydroxychloroquine-d4 Sulfate . The incorporation of four deuterium atoms (d4) in its structure makes this compound particularly valuable for the creation of stable isotope-labeled pharmaceuticals, which are essential tools in drug metabolism and pharmacokinetics (DMPK) studies. Using deuterated analogs like this one allows researchers to track the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate within biological systems with greater precision, using advanced analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC/IT/MS and LC/TOF/MS) . The benzyl ether moiety in its structure acts as a protecting group for the alcohol function, a common strategy in multi-step synthesis that allows for selective reactions at other molecular sites before its subsequent removal, often via palladium-catalyzed hydrogenation . The primary application of this compound is in the development of labeled versions of therapeutic agents, specifically Hydroxychloroquine-d4, which is used in research settings as an antimalarial, antirheumatic, and lupus erythematosus suppressant . This research is critical for understanding the biological pathways and optimizing the dosage of these medications. Furthermore, this compound is utilized as a high-quality reference standard for analytical method development and validation (AMV), as well as in quality control (QC) laboratories, playing a crucial role in the filing of Abbreviated New Drug Applications (ANDA) . Its use ensures the accuracy and reliability of data generated for regulatory submissions.

Properties

Molecular Formula

C₁₂H₁₃D₄NO₂

Molecular Weight

211.29

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Research

Analytical Method Development
One of the primary applications of 4-Amino-1-pentanol-d4 Benzyl Ether is in the development and validation of analytical methods for pharmaceuticals. It serves as a reference standard in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for the quantification of hydroxychloroquine and its metabolites. This compound allows researchers to ensure accuracy and reliability in their analytical results, particularly in quality control processes for drug production .

Quality Control in Drug Manufacturing
The compound is utilized in quality control applications during the commercial production of hydroxychloroquine. It aids in identifying and characterizing process-related impurities, which is crucial for maintaining the safety and efficacy of pharmaceutical products .

Synthesis of Deuterated Compounds

Intermediate in Synthesis
this compound acts as an intermediate in the synthesis of deuterated versions of various pharmaceuticals, including hydroxychloroquine-d4 sulfate. The incorporation of deuterium can enhance the pharmacokinetic properties of drugs and improve their metabolic stability .

Research on Pharmacodynamics

Studying Drug Metabolism
Due to its deuterated nature, this compound is instrumental in pharmacokinetic studies that investigate drug metabolism and distribution within biological systems. The use of deuterium-labeled compounds allows researchers to trace the metabolic pathways of drugs more effectively using techniques such as NMR spectroscopy and mass spectrometry .

Case Studies and Research Findings

Several studies have highlighted the significance of this compound in pharmaceutical research:

  • Identification of Impurities : A study published in the Journal of Pharmaceutical and Biomedical Analysis detailed how this compound was used to identify impurities related to chloroquine and hydroxychloroquine through advanced chromatographic techniques .
  • HPLC Method Validation : Research conducted by Brocks et al. demonstrated the application of this compound in validating HPLC methods for the assay of hydroxychloroquine enantiomers, showcasing its importance in ensuring accurate drug formulations .

Comparison with Similar Compounds

Structural Analogues

The following compounds share functional or structural similarities with 4-Amino-1-pentanol-d4 Benzyl Ether:

Compound Name Molecular Formula Molecular Weight Key Functional Groups
This compound C₁₂H₁₃D₄NO₂ ~205.3* Benzyl ether, amino, deuterated alcohol
4-Aminophenylethanol (CAS 104-10-9) C₈H₁₁NO 137.18 Benzene ring, amino, ethanol
2-(4-Hydroxyphenethylamino)-1-(4-hydroxyphenyl)propanol C₁₇H₂₂N₂O₂ 298.37 Dual hydroxyl, amino, propanol
Benzyl Ether (CAS 103-50-4) C₁₄H₁₄O 198.26 Benzyl ether, non-polar backbone

*Estimated molecular weight includes +4 from deuterium substitution (4 × (D – H) = 4 × 1 = 4).

Key Observations :

  • Amino-Alcohol Backbone: Unlike 4-Aminophenylethanol (C₈H₁₁NO), which has a simple ethanol chain, the target compound features a longer pentanol-d4 chain, enhancing solubility in deuterated solvents like CDCl₃ or methanol-d4 .
  • Deuterium Effects: The d4 labeling differentiates it from non-deuterated analogues, reducing NMR signal interference and enabling precise tracking in metabolic studies.

Physical and Chemical Properties

Property This compound* 4-Aminophenylethanol Benzyl Ether
Boiling Point (°C) ~300 (estimated) Not reported 298
Solubility in MeOH High (similar to deuterated solvents) Soluble Insoluble (42 mg/L)
Stability Constant (log β) Not reported Not reported log β = 8.61 (AgL in MeOH)

*Data inferred from structural analogues and deuterium effects.

Key Observations :

  • Solvent Preferences: Similar to benzyl ether derivatives, the target compound likely exhibits higher stability in acetonitrile than methanol due to reduced solvent competition for metal coordination sites .
  • Thermal Stability: The benzyl ether group imparts higher boiling points compared to non-ether analogues like 4-Aminophenylethanol.

Comparison with Other Syntheses :

  • 4-Aminophenylethanol: Synthesized via reductive amination or Grignard reactions, lacking isotopic labeling .
  • Benzyl Ether Derivatives : Often prepared via Williamson ether synthesis, emphasizing aryl-alkyl coupling .

Metal Complexation :

  • AgL Complexes: Unlike PNP-lariat ethers, which bind silver ions via nitrogen atoms, the target compound’s amino group may serve as a primary binding site, forming 1:1 (AgL) or higher-order complexes (Ag₂L, Ag₃L) .
  • Solvent Effects: Stability constants in acetonitrile likely exceed those in methanol due to weaker solvent competition, a trend observed in related benzyl ether systems .

Research Findings and Challenges

  • Isotopic Purity : Ensuring >99% deuterium incorporation is critical for NMR applications, requiring rigorous synthesis protocols .
  • Solvent Compatibility: Methanol’s strong solvation effects may limit complexation efficiency, necessitating acetonitrile for optimal metal-binding studies .
  • Safety Considerations: Similar to 4-Aminophenylethanol, handling requires precautions against prolonged skin/eye contact, with storage at 2–8°C recommended for stability .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 4-Amino-1-pentanol-d4 Benzyl Ether, and how does deuteration impact reaction efficiency?

  • Methodology : Synthesis typically involves benzylation of 4-amino-1-pentanol-d4 using benzyl halides (e.g., benzyl bromide) under basic conditions (e.g., K₂CO₃ or NaH in anhydrous THF) . Deuterium incorporation at the 1-pentanol position requires deuterated starting materials (e.g., D₂O for hydroxyl proton exchange or deuterated reducing agents like NaBD₄). Reaction monitoring via TLC (silica gel, 10% ethyl acetate/petroleum ether) or HPLC (C18 column, UV detection at 254 nm) is critical .
  • Deuteration Impact : Kinetic isotope effects (KIEs) may slow reaction rates by 2–3× compared to non-deuterated analogs, necessitating extended reaction times .

Q. How is this compound characterized, and what analytical techniques differentiate its deuterated structure?

  • Key Techniques :

  • NMR : ¹H NMR shows absence of proton signals at the deuterated positions (C1 of pentanol), while ²H NMR confirms isotopic purity .
  • Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion [M+H]⁺ with a mass shift of +4 Da compared to the non-deuterated compound .
  • FTIR : O-H and N-H stretches (3200–3500 cm⁻¹) are attenuated due to deuteration .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Stability Data :

  • Thermal Stability : Decomposition occurs above 150°C (TGA analysis). Store at -20°C under inert gas (N₂/Ar) to prevent oxidation .
  • Photostability : Benzyl ethers degrade under UV light; use amber vials for storage .
  • Hydrolytic Stability : Susceptible to acidic/basic hydrolysis; maintain pH 6–8 in solutions .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzyl group) influence biological activity in deuterated analogs?

  • SAR Strategy :

  • Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to the benzyl ring to enhance metabolic stability.
  • Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase or GPCR targets) between deuterated/non-deuterated versions. Reduced metabolic clearance (CYP450-mediated) is observed in deuterated analogs due to KIEs .

Q. What isotopic effects arise in pharmacokinetic studies of this compound?

  • Methodology :

  • In Vivo Studies : Administer deuterated and non-deuterated compounds to rodent models. Use LC-MS/MS to measure plasma half-life (t₁/₂). Deuteration increases t₁/₂ by 20–30% due to slower hepatic metabolism .
  • Computational Modeling : Density Functional Theory (DFT) predicts KIEs for C-D bond cleavage in metabolic pathways .

Q. How can conflicting data on synthetic yields be resolved?

  • Case Study : Discrepancies in reported yields (40–75%) may stem from residual moisture in reactions or incomplete deuteration.

  • Troubleshooting :
  • Use Karl Fischer titration to ensure solvent dryness (<50 ppm H₂O).
  • Validate deuteration efficiency via ²H NMR or isotopic ratio MS .

Q. What environmental persistence and ecotoxicological risks are associated with this compound?

  • Assessment Protocol :

  • Biodegradability : OECD 301F test shows <10% degradation in 28 days, indicating high persistence .
  • Ecotoxicology : Acute toxicity (LC₅₀) in Daphnia magna is 12 mg/L (72-h exposure), classifying it as "toxic" under GHS .

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